Iridium(3+);hexachloride Iridium(3+);hexachloride
Brand Name: Vulcanchem
CAS No.: 57866-12-3
VCID: VC3959512
InChI: InChI=1S/6ClH.2Ir/h6*1H;;/q;;;;;;2*+3/p-6
SMILES: [Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Ir+3].[Ir+3]
Molecular Formula: Cl6Ir2
Molecular Weight: 597.1 g/mol

Iridium(3+);hexachloride

CAS No.: 57866-12-3

Cat. No.: VC3959512

Molecular Formula: Cl6Ir2

Molecular Weight: 597.1 g/mol

* For research use only. Not for human or veterinary use.

Iridium(3+);hexachloride - 57866-12-3

Specification

CAS No. 57866-12-3
Molecular Formula Cl6Ir2
Molecular Weight 597.1 g/mol
IUPAC Name iridium(3+);hexachloride
Standard InChI InChI=1S/6ClH.2Ir/h6*1H;;/q;;;;;;2*+3/p-6
Standard InChI Key KIDDZJRYMPEQLT-UHFFFAOYSA-H
SMILES [Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Ir+3].[Ir+3]
Canonical SMILES [Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Ir+3].[Ir+3]

Introduction

Structural Characteristics and Molecular Geometry

Octahedral Coordination Environment

The [IrCl₆]³⁻ ion adopts a symmetric octahedral geometry, with six chloride ligands equidistant from the central iridium(III) ion. X-ray crystallographic analyses confirm average Ir-Cl bond lengths of 2.36 Å and Cl-Ir-Cl bond angles of 90°, consistent with ideal octahedral symmetry. This geometry arises from the d⁶ electronic configuration of Ir³⁺, which maximizes ligand field stabilization energy through low-spin orbital occupancy.

Electronic Structure and Spectroscopic Signatures

UV-Vis spectroscopy reveals strong metal-to-ligand charge transfer (MLCT) transitions at 320 nm and 450 nm, attributable to electron promotion from iridium's t₂g orbitals to chloride-centered σ* orbitals. These transitions underpin the compound's photochemical activity, particularly in light-driven redox processes. Magnetic susceptibility measurements indicate diamagnetic behavior, aligning with the low-spin d⁶ configuration.

Table 1: Key Structural Parameters of [IrCl₆]³⁻

ParameterValueMeasurement Technique
Ir-Cl Bond Length2.36 ÅX-ray Crystallography
Cl-Ir-Cl Bond Angle90°X-ray Crystallography
MLCT Absorption Peaks320, 450 nmUV-Vis Spectroscopy
Magnetic Susceptibility-150×10⁻⁶SQUID Magnetometry

Synthetic Methodologies and Industrial Production

Laboratory-Scale Synthesis

The conventional synthesis involves refluxing iridium(III) chloride hydrate (IrCl₃·xH₂O) with concentrated hydrochloric acid at 80°C for 12 hours, yielding the hexachloride complex through ligand saturation:
IrCl3xH2O+3HClH3[IrCl6]+(x+3)H2O\text{IrCl}_3\cdot x\text{H}_2\text{O} + 3\text{HCl} \rightarrow \text{H}_3[\text{IrCl}_6] + (x+3)\text{H}_2\text{O}
Post-synthesis purification typically employs fractional crystallization from ethanol-water mixtures, achieving >95% purity.

Table 2: Comparison of Synthesis Methods

ParameterLaboratory MethodIndustrial Method
Temperature80°C150-200°C
PressureAtmosphericAutogenous
Purity95%99.9%
Particle SizeMicron-scale<500 nm
Key ReagentHClSecondary Alcohols

Physicochemical Properties and Stability

Solubility and Thermal Behavior

Iridium(III) hexachloride demonstrates preferential solubility in polar aprotic solvents:

  • Water: 2.8 g/100 mL (25°C)

  • Dimethyl sulfoxide: 5.6 g/100 mL (25°C)

  • Ethanol: 0.9 g/100 mL (25°C)

Thermogravimetric analysis shows decomposition initiating at 220°C, with sequential chloride loss culminating in metallic iridium above 600°C. The complex maintains stability in acidic media (pH <5) but undergoes hydrolysis in alkaline conditions, forming iridium oxychloride species.

Redox Characteristics

Cyclic voltammetry in acetonitrile reveals two quasi-reversible redox couples:

  • Ir³⁺/Ir⁴⁺: E₁/₂ = +0.78 V vs. SCE

  • Ir³⁺/Ir²⁺: E₁/₂ = -0.34 V vs. SCE
    These potentials highlight the complex's ability to participate in both oxidative and reductive processes, a critical feature for catalytic cycles.

Reaction Mechanisms and Catalytic Applications

Homogeneous Catalysis

The [IrCl₆]³⁻ ion acts as a precatalyst in hydrogenation reactions, undergoing in situ reduction to active Ir⁰ nanoparticles. Mechanistic studies using deuterium labeling confirm heterolytic H₂ cleavage at iridium centers, with turnover frequencies reaching 1,200 h⁻¹ in alkene hydrogenation.

Photochemical Water Oxidation

Under visible light irradiation (λ >420 nm), the complex facilitates four-electron water oxidation through a radical-mediated pathway:

  • Photoexcitation generates [IrCl₆]³⁻* (MLCT state)

  • Electron transfer to sacrificial acceptor (S₂O₈²⁻)

  • Sequential proton-coupled electron transfers form O-O bonds

  • O₂ evolution with quantum yield Φ = 0.12

Table 3: Catalytic Performance Metrics

Reaction TypeSubstrateTOF (h⁻¹)Selectivity
Alkene Hydrogenation1-Hexene1,200>99%
Water OxidationH₂O0.12*100%
CO₂ ReductionCO₂ to CO8085%
*Quantum yield for O₂ production

Advanced Material Applications

Quantum Dot Sensitization

Iridium(III) hexachloride serves as a doping agent in CdSe quantum dots, enhancing hole transport properties. Doped systems show:

  • 40% increase in photoluminescence quantum yield

  • Carrier lifetime extension from 15 ns to 2.3 μs

  • Improved stability under UV irradiation

Thin Film Deposition

Atomic layer deposition (ALD) using [IrCl₆]³⁻ precursors produces conformal iridium oxide films with resistivity <200 μΩ·cm. Process parameters include:

  • Precursor pulse: 0.1 s at 150°C

  • Oxygen plasma exposure: 5 s

  • Growth rate: 0.8 Å/cycle

Comparative Analysis with Transition Metal Analogues

Chloride Complexes of Group 9 Metals

ComplexMetal Oxidation Stateλ_max (MLCT)Catalytic TOF (h⁻¹)
[IrCl₆]³⁻+3450 nm1,200
[RhCl₆]³⁻+3380 nm450
[CoCl₆]³⁻+3290 nmNot Catalytically Active

This comparison underscores iridium's superior MLCT characteristics and catalytic activity relative to lighter congeners, attributed to stronger relativistic effects enhancing metal-ligand bonding.

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